molecular formula C16H17NO5S2 B2875684 Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate CAS No. 922824-71-3

Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate

Cat. No. B2875684
CAS RN: 922824-71-3
M. Wt: 367.43
InChI Key: FAVZKTIQFQKZGM-UHFFFAOYSA-N
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Description

“Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate” is a chemical compound. It is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are known for their varied biological and clinical applications .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The structures of the synthesized compounds can be confirmed by Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate” can be analyzed using various spectroscopic techniques such as FTIR, MS, and ^1H-NMR . These techniques provide information about the functional groups, molecular weight, and hydrogen atom environments in the molecule, respectively.


Chemical Reactions Analysis

The chemical reactions of thiophene derivatives depend on the substituents attached to the thiophene ring. For example, the reactivity of enaminones, a class of compounds that can be used to synthesize thiophene derivatives, depends on the nucleophilicity of enamines and the electrophilicity of enones .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate”, have been studied by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Antimicrobial Activity

Some thiophene derivatives have shown promising antimicrobial activity against various microbial species . This makes them potential candidates for the development of new antimicrobial agents.

Antioxidant Activity

Thiophene derivatives have also been studied for their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anticorrosion Properties

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metal surfaces from corrosion, which is a natural process that converts a refined metal into a more chemically stable form.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Anticancer Activity

Some thiophene derivatives have shown anticancer activity . They have the potential to inhibit the growth of cancer cells, making them potential candidates for the development of new anticancer drugs.

Future Directions

Thiophene derivatives, including “Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate”, have potential applications in the pharmaceutical field due to their varied biological and clinical applications . Future research could focus on exploring these applications further and developing more efficient synthesis methods for these compounds .

properties

IUPAC Name

ethyl 2-[(4-ethylsulfonylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-3-22-16(19)13-9-10-23-15(13)17-14(18)11-5-7-12(8-6-11)24(20,21)4-2/h5-10H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVZKTIQFQKZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate

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